molecular formula C6H11Cl2N3O2 B6246846 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 2408959-13-5

3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No. B6246846
CAS RN: 2408959-13-5
M. Wt: 228.1
InChI Key:
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of two starting materials, glycine and formaldehyde, followed by a series of chemical transformations to yield the final product. The detailed synthesis method includes several steps: Glycine and formaldehyde are reacted together in the presence of hydrochloric acid to form 2-aminoacetaldehyde dihydrochloride. This is then reacted with sodium cyanoborohydride to form 2-amino-1-(aminomethyl)ethanol. The 2-amino-1-(aminomethyl)ethanol is then reacted with acetic anhydride to form 2-acetamido-1-(aminomethyl)ethanol. Finally, the 2-acetamido-1-(aminomethyl)ethanol is reacted with hydrochloric acid to form 3-amino-2-(aminomethyl)propanoic acid dihydrochloride.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same tetrahedral carbon atom . The R group, which distinguishes one amino acid from the next, is the part that contains the 1-methyl-1H-pyrazole-4-carboxylic acid .


Chemical Reactions Analysis

This compound is used as a reagent for the synthesis of other compounds, as a buffer, and as a chelating agent. It has been used in various biochemical and physiological studies, as well as in drug development.


Physical And Chemical Properties Analysis

Amino acids, including this compound, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . The high dipole moment accounts for the fact that amino acids are insoluble in non-polar solvents such as benzene, petroleum-ether and ether, but are appreciably soluble in water .

Safety and Hazards

Based on the safety data sheet of a similar compound, 3,5-Diaminobenzoic acid dihydrochloride, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride to form 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carboxylic acid", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g) in 10 mL of water.", "Step 2: Add formaldehyde (0.5 mL, 37% solution) and ammonium chloride (0.5 g) to the reaction mixture.", "Step 3: Heat the reaction mixture at 80°C for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and adjust the pH to 7 using sodium hydroxide solution.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Combine the organic layers and evaporate the solvent under reduced pressure to obtain 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid.", "Step 7: Dissolve the product in 10 mL of water and add hydrochloric acid (1.0 mL, 37% solution) to the reaction mixture.", "Step 8: Evaporate the solvent under reduced pressure to obtain 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride as a white solid." ] }

CAS RN

2408959-13-5

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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